molecular formula C24H31N3O2 B14561553 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole CAS No. 61822-15-9

2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole

Cat. No.: B14561553
CAS No.: 61822-15-9
M. Wt: 393.5 g/mol
InChI Key: TYWYJIPIKAWWLW-UHFFFAOYSA-N
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Description

2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is a synthetic organic compound characterized by the presence of pyrrolidine and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole typically involves the reaction of 2,7-dihydroxy-9H-carbazole with 2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine moieties allow it to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

    2,7-Bis[2-(piperidin-1-yl)ethoxy]-9H-carbazole: Similar structure but with piperidine instead of pyrrolidine.

    2,7-Bis[2-(morpholin-1-yl)ethoxy]-9H-carbazole: Contains morpholine moieties instead of pyrrolidine.

Uniqueness: 2,7-Bis[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is unique due to the presence of pyrrolidine rings, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61822-15-9

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

2,7-bis(2-pyrrolidin-1-ylethoxy)-9H-carbazole

InChI

InChI=1S/C24H31N3O2/c1-2-10-26(9-1)13-15-28-19-5-7-21-22-8-6-20(18-24(22)25-23(21)17-19)29-16-14-27-11-3-4-12-27/h5-8,17-18,25H,1-4,9-16H2

InChI Key

TYWYJIPIKAWWLW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)OCCN5CCCC5

Origin of Product

United States

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